molecular formula C24H25N5O2S2 B4616027 (6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4616027
M. Wt: 479.6 g/mol
InChI Key: IFBCOXKVLMRAHU-QFDSEOLMSA-N
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Description

(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a diethylamino group, a phenylmethylidene moiety, and a phenoxyethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with a suitable aldehyde under acidic conditions.

    Introduction of the Pyrimidine Ring: The thiadiazole intermediate is then reacted with a suitable reagent, such as an α,β-unsaturated carbonyl compound, to form the pyrimidine ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine or other reducible groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.

    Phenylmethylidene Derivatives: Compounds with similar phenylmethylidene moieties.

    Phenoxyethylsulfanyl Compounds: Compounds with similar phenoxyethylsulfanyl groups.

Uniqueness

(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S2/c1-3-28(4-2)18-12-10-17(11-13-18)16-20-21(25)29-23(26-22(20)30)33-24(27-29)32-15-14-31-19-8-6-5-7-9-19/h5-13,16,25H,3-4,14-15H2,1-2H3/b20-16+,25-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBCOXKVLMRAHU-QFDSEOLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)SCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=N)N3C(=NC2=O)SC(=N3)SCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 6
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

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